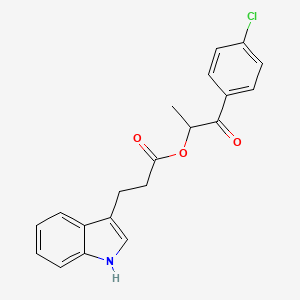

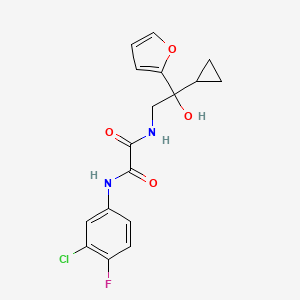

![molecular formula C26H28N4O2 B2540684 1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900293-08-5](/img/structure/B2540684.png)

1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of azahetarylcaboxylic acids, which are of interest due to their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do explore closely related compounds within the pyrido[1,2-a]pyrimidine class, which are synthesized for their analgesic and antithrombotic properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, resulting in a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the thermal fusion of enamine with ureas to yield pyrido[4,3-d]pyrimidine-2,4-diones, which exhibit antithrombotic effects . These methods highlight the versatility in synthesizing pyrido[1,2-a]pyrimidine derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The structure of the synthesized compounds is confirmed using elemental analysis and NMR 1H spectroscopy. The aromatic protons of the pyrido-pyrimidine nuclei are shifted downfield, forming a typical AMX spin system, while the aromatic protons of the benzylamide fragments are shifted upfield . These structural analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Chemical modifications, such as methylation at position 8 in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule, have been explored to enhance analgesic properties. This modification led to increased biological activity, particularly for para-substituted derivatives . Such chemical reactions are significant for optimizing the biological effects of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are not directly discussed in the provided papers. However, the analgesic properties of the synthesized N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were evaluated using the "acetic acid writhings" model, indicating their potential as pain-relieving agents . The antithrombotic properties of the pyrido[4,3-d]pyrimidine-2,4-diones were also highlighted, suggesting a favorable cerebral and peripheral effect . These properties are essential for the development of new pharmaceuticals.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 4-oxo-tetrahydropyrimidines involves reactions with enamino-nitriles and various aldehydes to produce analogous compounds, showcasing the chemical versatility of this class. These reactions highlight the utility of cyclohexanone and other ketones in creating diverse pyrimidine derivatives under basic conditions (Schramm, Schmitz, & Gründemann, 1984).

Biological Activities

The antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives was explored through the synthesis of compounds characterized by various spectroscopic techniques. These compounds demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating potential applications in antimicrobial therapy (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Antihypertensive and Analgesic Activities

Dihydropyrimidines have been synthesized for their biological activities, including antihypertensive effects. These studies demonstrate the compound's potential in developing new therapeutic agents with improved activity and reduced toxicity (Rana, Kaur, & Kumar, 2004). Similarly, the analgesic properties of enaminones were explored through crystal structure determination, shedding light on their potential as anticonvulsant agents (Kubicki, Bassyouni, & Codding, 2000).

特性

IUPAC Name |

6-benzyl-N-cyclohexyl-N-ethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-2-28(20-13-7-4-8-14-20)26(32)22-17-21-24(30(22)18-19-11-5-3-6-12-19)27-23-15-9-10-16-29(23)25(21)31/h3,5-6,9-12,15-17,20H,2,4,7-8,13-14,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPBQBFDOVILMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

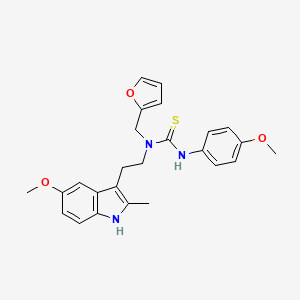

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

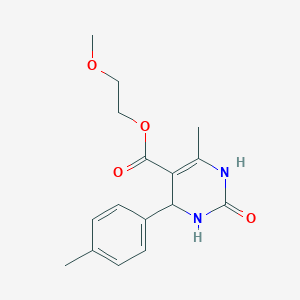

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)

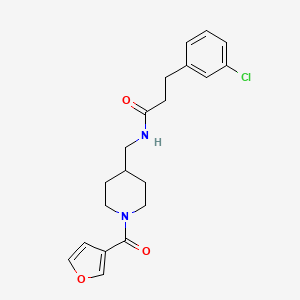

![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)

![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)